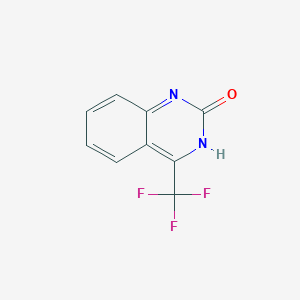

4-Trifluoromethylquinazolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2O |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

4-(trifluoromethyl)-3H-quinazolin-2-one |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H,(H,13,14,15) |

InChI Key |

CXILJIGAUFSZQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=O)N=C2C=C1)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Trifluoromethylquinazolin 2 One

Predicted Reactivity Patterns of the Quinazolin-2-one Core

The reactivity of the 4-trifluoromethylquinazolin-2-one molecule is dictated by the interplay of its constituent parts: the benzene (B151609) ring, the pyrimidinone ring, and the trifluoromethyl group. The quinazolin-2-one core itself presents several sites for chemical modification.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. rsc.orgnih.govlibretexts.orglibretexts.org In the case of this compound, the benzene ring is fused to the pyrimidinone ring, which contains two nitrogen atoms and a carbonyl group. These groups, along with the trifluoromethyl group, will influence the position of incoming electrophiles.

The directing effect of the fused ring is generally towards the C6 and C8 positions. However, the strong electron-withdrawing nature of the trifluoromethyl group at C4 will further deactivate the ring, making electrophilic substitution reactions challenging. nih.gov The expected order of reactivity for electrophilic attack on the benzene ring of the quinazolinone core is generally considered to be 8 > 6 > 5 > 7. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C5 | Deactivated | Inductive effect of the adjacent CF3 group and the pyrimidinone ring. |

| C6 | Moderately Deactivated | Less deactivated than C5 and C7, potentially a site for substitution under forcing conditions. |

| C7 | Deactivated | Inductive and resonance effects from the pyrimidinone ring. |

| C8 | Most Favorable Site | Furthest from the deactivating trifluoromethyl group and influenced by the potential activating effect of the N1 amide nitrogen. |

It is important to note that harsh reaction conditions, such as the use of strong acids and high temperatures, would likely be required to achieve electrophilic substitution on this deactivated ring system. google.com

Nucleophilic Attack at the Carbonyl Center (C2)

The carbonyl carbon (C2) of the quinazolin-2-one ring is an electrophilic center and is susceptible to nucleophilic attack. sapub.orgacs.org The polarization of the C=O bond makes the carbon atom partially positive, inviting attack by nucleophiles. Reactions such as hydrolysis, reduction, and addition of organometallic reagents can be envisaged at this position.

The reactivity of the C2 carbonyl is influenced by the electronic nature of the rest of the molecule. The adjacent nitrogen atoms can donate electron density through resonance, which can somewhat reduce the electrophilicity of the carbonyl carbon.

Reactivity at the Nitrogen Atoms (N1 and N3)

The quinazolin-2-one scaffold possesses two nitrogen atoms, N1 and N3, both of which have lone pairs of electrons and can act as nucleophiles. Alkylation and acylation reactions are therefore possible at these positions. The N1 nitrogen is part of an amide-like system, while the N3 nitrogen is part of a lactam structure.

The relative reactivity of N1 and N3 towards electrophiles will depend on several factors, including the reaction conditions (e.g., the base used) and the nature of the electrophile. Generally, the N3 position might be more sterically accessible. However, deprotonation at N1 would generate an anion that is well-stabilized by resonance with the carbonyl group. In the alkylation of similar pyrimidinone systems, mixtures of N- and O-alkylated products are often observed, with the ratio depending on the substrate and reaction conditions. nih.gov

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl group at the C4 position is a key determinant of the reactivity of this compound. Its strong electron-withdrawing nature, arising from the high electronegativity of the fluorine atoms, profoundly impacts the electronic distribution and stability of intermediates throughout the molecule.

Electron-Withdrawing Effects on Aromaticity

The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com Its presence at C4 significantly reduces the electron density of the entire heterocyclic system, including the benzene ring. This deactivation makes the aromatic ring less susceptible to electrophilic attack, as discussed in section 3.1.1. The reduced aromaticity also implies that addition-elimination reactions might become more feasible under certain conditions.

Stabilization of Intermediates and Transition States

The electron-withdrawing nature of the trifluoromethyl group can stabilize anionic intermediates and transition states that may form during the course of a reaction. For example, in a nucleophilic aromatic substitution reaction, the CF3 group would stabilize the negatively charged Meisenheimer-like intermediate.

Conversely, the CF3 group will destabilize any cationic intermediates that might form, for instance, during electrophilic aromatic substitution. The positive charge of a carbocation intermediate would be intensified by the adjacent electron-withdrawing CF3 group, raising the activation energy for its formation. nih.gov

Table 2: Predicted Influence of the C4-CF3 Group on Reaction Intermediates

| Reaction Type | Intermediate/Transition State | Effect of C4-CF3 Group | Predicted Outcome |

| Electrophilic Aromatic Substitution | Arenium ion (cationic) | Destabilization | Slower reaction rate, requires harsher conditions. |

| Nucleophilic Aromatic Substitution | Meisenheimer complex (anionic) | Stabilization | Faster reaction rate, if a suitable leaving group is present. |

| Nucleophilic attack at C2 | Tetrahedral intermediate (anionic character on oxygen) | Stabilization | Increased reactivity of the carbonyl group towards nucleophiles. |

| Deprotonation at N1/N3 | Anionic species | Stabilization | Increased acidity of the N-H protons. |

Proposed Derivatization Strategies for this compound

The derivatization of this compound can be strategically approached by targeting three key regions of the molecule: the nitrogen atoms of the quinazolinone ring, the trifluoromethyl group, and the carbocyclic benzo annulus.

N-Alkylation and N-Acylation Reactions

The presence of nitrogen atoms in the quinazolinone ring system, particularly the lactam nitrogen (N1) and the imine-like nitrogen (N3), offers opportunities for the introduction of various substituents.

N-Alkylation: The N-alkylation of quinazolinone derivatives is a well-established transformation, typically occurring at the N3 position. researchgate.netuw.edurepec.org For this compound, it is proposed that N-alkylation can be achieved by reaction with a range of alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The choice of base and solvent can influence the reaction's efficiency. Common bases for such reactions include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). juniperpublishers.com

Interactive Table 1: Proposed N-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Proposed Product |

| 1 | Methyl iodide (CH3I) | K2CO3 | DMF | 1-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 3-Methyl-4-(trifluoromethyl)quinazolin-2(3H)-one |

| 2 | Benzyl bromide (BnBr) | NaH | THF | 1-Benzyl-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 3-Benzyl-4-(trifluoromethyl)quinazolin-2(3H)-one |

| 3 | Ethyl bromoacetate | Cs2CO3 | CH3CN | Ethyl 2-(2-oxo-4-(trifluoromethyl)-1,2-dihydroquinazolin-1-yl)acetate and/or Ethyl 2-(2-oxo-4-(trifluoromethyl)-2,3-dihydroquinazolin-3-yl)acetate |

N-Acylation: Similarly, N-acylation is a feasible derivatization strategy. This can be accomplished by treating this compound with acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, or by using a Schotten-Baumann reaction setup. The acylation is expected to occur at the more nucleophilic nitrogen atom.

Interactive Table 2: Proposed N-Acylation Reactions of this compound

| Entry | Acylating Agent | Base | Solvent | Proposed Product |

| 1 | Acetyl chloride | Pyridine | CH2Cl2 | 1-Acetyl-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 3-Acetyl-4-(trifluoromethyl)quinazolin-2(3H)-one |

| 2 | Benzoyl chloride | Triethylamine | Dichloromethane | 1-Benzoyl-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 3-Benzoyl-4-(trifluoromethyl)quinazolin-2(3H)-one |

| 3 | Acetic anhydride | - | Acetic acid (reflux) | 1-Acetyl-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 3-Acetyl-4-(trifluoromethyl)quinazolin-2(3H)-one |

Functionalization of the Trifluoromethyl Group (if applicable)

The trifluoromethyl (CF3) group is generally stable; however, recent advancements in synthetic chemistry have made its functionalization possible under specific conditions. acs.orgmdpi.com These transformations often involve the activation of the C-F bond.

Proposed strategies for the functionalization of the trifluoromethyl group in this compound could involve photoredox catalysis. nih.gov This method can facilitate the generation of a trifluoromethyl radical, which can then participate in various coupling reactions. Another approach could be the partial reduction of the CF3 group to a difluoromethyl (CF2H) or monofluoromethyl (CH2F) group using specific reducing agents, although this can be challenging to control. Given the electron-withdrawing nature of the quinazolinone ring, nucleophilic attack on the trifluoromethyl carbon is also a conceivable, albeit difficult, transformation. acs.org

Substitutions on the Benzo Annulus

The benzene ring of the quinazolinone system is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of the incoming electrophile. The trifluoromethyl group is a strong deactivating and meta-directing group. youtube.com The fused pyrimidine (B1678525) ring, particularly the lactam portion, is also deactivating. Therefore, electrophilic substitution on the benzo annulus of this compound is expected to be challenging and will likely occur at the positions meta to the trifluoromethyl group, which are positions 5 and 7.

Proposed Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid could introduce a nitro group onto the aromatic ring, likely at position 5 or 7. nih.gov

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) could lead to the corresponding halogenated derivatives.

Sulfonation: Fuming sulfuric acid could be used to introduce a sulfonic acid group onto the benzene ring.

Interactive Table 3: Proposed Electrophilic Aromatic Substitution Reactions

| Entry | Reagents | Proposed Product (Major Isomers) |

| 1 | HNO3, H2SO4 | 5-Nitro-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 7-Nitro-4-(trifluoromethyl)quinazolin-2(1H)-one |

| 2 | Br2, FeBr3 | 5-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one and/or 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one |

| 3 | SO3, H2SO4 | 2-Oxo-4-(trifluoromethyl)-1,2-dihydroquinazoline-5-sulfonic acid and/or 2-Oxo-4-(trifluoromethyl)-1,2-dihydroquinazoline-7-sulfonic acid |

Reaction Mechanism Elucidation for Proposed Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

N-Alkylation and N-Acylation: The N-alkylation of the quinazolinone ring is proposed to proceed through a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the quinazolinone, after deprotonation by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. N-acylation is expected to follow a nucleophilic acyl substitution pathway. The nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group.

Functionalization of the Trifluoromethyl Group: The mechanism for the functionalization of the trifluoromethyl group would be highly dependent on the chosen method. For instance, a photoredox-catalyzed reaction would likely involve the generation of a trifluoromethyl radical through a single-electron transfer (SET) process. nih.gov This highly reactive radical could then add to an aromatic system or participate in other radical-mediated transformations.

Electrophilic Aromatic Substitution: The substitution reactions on the benzo annulus are classic examples of electrophilic aromatic substitution . The reaction is initiated by the generation of a strong electrophile (e.g., NO2+ from HNO3/H2SO4). The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The stability of this intermediate is influenced by the existing substituents. The trifluoromethyl group, being strongly electron-withdrawing, destabilizes the sigma complex, particularly when the positive charge is on the adjacent carbon, thus directing the incoming electrophile to the meta position. youtube.com In the final step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

Advanced Spectroscopic and Structural Analysis of 4 Trifluoromethylquinazolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the solution-state structure of an organic molecule. A comprehensive analysis using 1H, 13C, and 19F NMR, complemented by two-dimensional techniques, would be required for an unambiguous structural assignment of 4-Trifluoromethylquinazolin-2-one.

A complete assignment of the NMR signals is fundamental to confirming the proposed structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fused benzene (B151609) ring and the N-H proton of the quinazolinone core. The four aromatic protons (H-5, H-6, H-7, H-8) would appear in the typical aromatic region (approximately 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The N1-H proton would likely appear as a broad singlet at a downfield chemical shift, characteristic of amide protons.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals. The carbonyl carbon (C-2) is predicted to resonate significantly downfield (around 160-165 ppm). The carbon bearing the trifluoromethyl group (C-4) would appear as a quartet due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbon (CF₃) itself would also be a quartet with a large coupling constant (J ≈ 270-290 Hz). The remaining six aromatic carbons would have chemical shifts in the range of 115-140 ppm.

¹⁹F NMR: Given that fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group, likely appearing as a singlet in a proton-decoupled spectrum. nih.govmdpi.com

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.0 - 8.3 | m | H-5, H-8 |

| ~7.4 - 7.8 | m | H-6, H-7 |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Assignment |

|---|---|---|

| ~162 | s | C-2 (C=O) |

| ~145 | q | C-4 |

| ~138 | s | C-8a |

| ~135 | s | C-7 |

| ~128 | s | C-5 |

| ~125 | s | C-6 |

| ~120 (q, J ≈ 275 Hz) | q | -CF₃ |

| ~118 | s | C-4a |

¹⁹F NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is essential. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. nih.gov It would be used to identify adjacent aromatic protons, for instance, showing cross-peaks between H-5 and H-6, H-6 and H-7, and H-7 and H-8, thus confirming their positions in the benzene ring. chemguide.co.ukspectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). mdpi.com It would be crucial for definitively assigning the signals of the protonated aromatic carbons (C-5, C-6, C-7, and C-8) by linking them to their corresponding, pre-assigned protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular structure by connecting quaternary carbons to protons. mdpi.com Expected key correlations would include the N1-H proton to the C-2 and C-8a carbons, and the aromatic protons to the carbonyl carbon (C-2) and the quaternary carbons (C-4, C-4a, C-8a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity. A NOESY experiment could, for example, show a correlation between the N1-H proton and the H-8 proton, providing conformational information and confirming the peri-relationship of these atoms.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and quantifying polymorphs. mdpi.com Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts and line shapes in the SS-NMR spectra. chemicalbook.comlibretexts.org Although no specific polymorphic forms of this compound have been reported, SS-NMR would be the definitive method to study them if they were to be discovered. Both ¹³C and ¹⁵N SS-NMR would be highly sensitive to changes in intermolecular interactions, such as hydrogen bonding involving the quinazolinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy (typically <5 ppm). whitman.edu This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₅F₃N₂O. HRMS would be used to confirm this composition by comparing the experimentally measured mass of the molecular ion to the calculated exact mass.

Calculated Exact Mass for C₉H₅F₃N₂O

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [C₉H₅F₃N₂O+H]⁺ | 215.0427 |

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The stable quinazolinone ring system is expected to influence the fragmentation pathway significantly.

A plausible fragmentation pathway for this compound would likely involve:

Loss of a CF₃ radical: Cleavage of the C4-CF₃ bond would lead to a stable cation.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of quinazolinone systems involves the cleavage of the heterocyclic ring, leading to the loss of neutral fragments like isocyanates.

Loss of CO and N₂: Sequential loss of small neutral molecules from the heterocyclic ring is also a common pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 214 | [C₉H₅F₃N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [C₉H₅N₂O]⁺ | [M-CO]⁺˙ |

| 145 | [C₈H₅N₂]⁺ | [M-CF₃]⁺ |

| 119 | [C₇H₅N₂]⁺ | [M-CO-CF₃]⁺ |

This detailed analysis, combining various NMR and MS techniques, would provide a comprehensive structural characterization of this compound.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A thorough investigation into the advanced spectroscopic and structural properties of the chemical compound this compound has been hindered by a notable absence of specific experimental data in publicly accessible scientific literature and databases. Despite extensive searches for peer-reviewed articles and repository data, detailed findings from vibrational spectroscopy (Infrared and Raman) and X-ray crystallography for this particular molecule could not be located.

Consequently, the generation of a detailed scientific article, as per the requested structure focusing on characteristic functional group assignments, conformational insights, molecular geometry, and intermolecular interactions, cannot be completed at this time. Scientific articles of this nature rely on primary data from experimental characterization or high-level computational studies, which appear to be unpublished or otherwise unavailable for this compound.

While general principles of spectroscopy and crystallography can provide theoretical expectations for the compound's behavior, the creation of specific data tables and a discussion of detailed research findings would require direct experimental evidence. For instance, the characteristic vibrational frequencies for the carbonyl (C=O) and trifluoromethyl (C-F) groups, the precise bond lengths and angles defining its molecular geometry, and the specific hydrogen bonding or other non-covalent interactions governing its crystal packing are all parameters that must be determined empirically.

Information on related quinazolinone structures and other trifluoromethylated compounds is available. These studies demonstrate the methodologies used for such analyses, typically involving a combination of synthesis, experimental spectroscopy (FT-IR, Raman), single-crystal X-ray diffraction, and computational modeling (Density Functional Theory). However, extrapolating this data to this compound would be speculative and would not meet the standard of scientific accuracy required for the requested article.

The PubChem database confirms the existence of this compound (also known as 2-(trifluoromethyl)quinazolin-4(3H)-one) and provides some computed properties and links to mass spectrometry data, which supports that the compound has been synthesized. nih.gov However, the specific crystallographic and comprehensive vibrational spectroscopic data needed for the requested in-depth analysis remains absent from the public domain.

Until such research is published, a definitive and detailed article on the advanced spectroscopic and structural analysis of this compound cannot be authoritatively written.

Computational and Theoretical Investigations of 4 Trifluoromethylquinazolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 4-trifluoromethylquinazolin-2-one, these calculations offer a detailed picture of its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable level of theory for such calculations, providing a balance between accuracy and computational cost.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-N Bond Lengths | 1.35 - 1.40 |

| C=O Bond Length | ~1.23 |

| C-CF3 Bond Length | ~1.52 |

| N-C=O Bond Angle | ~120° |

Note: These values are illustrative and based on typical DFT calculations for similar quinazolinone structures.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the quinazolinone ring system, particularly the electron-rich benzene (B151609) and pyrimidinone rings. The LUMO, conversely, is likely to be distributed over the pyrimidinone ring and the electron-withdrawing trifluoromethyl group. This distribution influences the molecule's behavior in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

Table 2: Predicted HOMO-LUMO Energies and Gap for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are illustrative and based on DFT calculations for analogous heterocyclic compounds. dergipark.org.trresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. The predicted shifts help in the assignment of signals in experimental NMR spectra. For this compound, the protons on the aromatic ring would appear in the downfield region (typically 7.0-8.5 ppm), while the N-H proton would exhibit a characteristic shift. The trifluoromethyl group would show a distinct signal in the ¹⁹F NMR spectrum.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C=O stretching frequency (around 1650-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), C-F stretching modes of the trifluoromethyl group (in the region of 1000-1200 cm⁻¹), and various C-C and C-N stretching and bending vibrations. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of certain molecular fragments gives rise to different conformations and potential tautomeric forms, which can be explored computationally.

Rotational Barriers of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is not a free rotor; its rotation is hindered by steric and electronic interactions with the rest of the molecule. Computational studies on related compounds have shown that the barrier to rotation for a CF₃ group attached to a heterocyclic ring can be significant. nih.gov The rotational barrier is the energy difference between the most stable (lowest energy) and the least stable (highest energy, or transition state) conformation during rotation.

For this compound, the rotation of the CF₃ group would be hindered by the adjacent C=O group and the N-H group. The energy landscape of this rotation would likely show a three-fold rotational barrier, with distinct energy minima and maxima corresponding to staggered and eclipsed conformations relative to the quinazolinone ring. The height of this barrier can be calculated using DFT by performing a relaxed potential energy surface scan, where the dihedral angle of the C-CF₃ bond is systematically varied. Studies on similar systems suggest this barrier could be in the range of 2-5 kcal/mol. researchgate.net

Tautomeric Equilibria (if applicable to quinazolin-2-one tautomers)

Quinazolin-2-one can exist in different tautomeric forms, primarily the keto (amide) form and the enol (hydroxy) form. The equilibrium between these tautomers is influenced by factors such as the solvent and the nature of substituents. nih.gov Computational studies on related quinazolinone and pyrimidinone systems have shown that the keto form is generally more stable. researchgate.netrsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Trifluoromethyl-1H-quinazolin-2(3H)-one |

Molecular Modeling and Docking Studies (Mechanistic Focus)

Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein or receptor. While specific docking studies for this compound are not extensively documented in publicly available research, the broader class of quinazolinone derivatives has been the subject of numerous such investigations. These studies offer a predictive framework for understanding how this compound might interact with various biological targets.

Docking studies on analogous quinazolinone scaffolds have identified key interactions that are likely to govern the binding of this compound to protein targets. For instance, research on quinazolinone derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key player in inflammation, has revealed critical binding modes. researchgate.net It is predicted that the quinazolinone core of this compound would form hydrogen bonds with amino acid residues in the active site of such enzymes. The trifluoromethyl group, with its strong electron-withdrawing nature, could engage in specific interactions, including halogen bonds or dipole-dipole interactions, with the protein backbone or side chains.

Furthermore, molecular docking studies of quinazolinone derivatives have been conducted on other targets, including nuclear factor κB (NF-κB), which is involved in inflammatory responses. nih.gov These studies suggest that the quinazolinone moiety can interact with key amino acid residues in the DNA-binding site of NF-κB. nih.gov

A summary of predicted interactions based on studies of analogous compounds is presented in Table 1.

| Target Protein | Predicted Interacting Residues (Exemplary) | Predicted Interaction Types |

| Cyclooxygenase-2 (COX-2) | Arginine, Valine, Serine | Hydrogen bonding, hydrophobic interactions |

| Epidermal Growth Factor Receptor (EGFR) | Methionine, Threonine, Aspartic Acid | Hydrogen bonding, hydrophobic interactions, pi-stacking |

| Nuclear Factor κB (NF-κB) | Arginine, Tyrosine, Cysteine | Hydrogen bonding, hydrophobic interactions |

The molecular recognition of quinazolinone-based ligands by their protein targets is governed by a combination of factors. The planar quinazolinone ring system often participates in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket.

The hydrogen bond donor and acceptor capabilities of the quinazolinone nucleus are fundamental to its binding. The carbonyl oxygen at position 2 and the nitrogen atoms at positions 1 and 3 are frequently involved in forming hydrogen bonds with the protein, anchoring the ligand in the active site. rsc.org

The trifluoromethyl group at the 4-position is expected to play a significant role in molecular recognition. Its lipophilic nature can lead to favorable hydrophobic interactions. Moreover, the fluorine atoms can act as weak hydrogen bond acceptors and can also participate in multipolar interactions with the protein environment, potentially enhancing binding affinity and selectivity. researchgate.net The electron-withdrawing properties of the trifluoromethyl group can also influence the electronic distribution of the entire quinazolinone ring system, thereby modulating its interaction with the target protein.

Structure-Activity Relationship (SAR) Prediction based on Theoretical Models (Mechanistic Focus)

Theoretical models, often derived from molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the prediction of how structural modifications to a lead compound will affect its biological activity. For this compound, SAR predictions can be extrapolated from studies on a wide array of substituted quinazolinones.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. tandfonline.comnih.gov Studies have consistently shown that substitutions at the C2, C3, and C4 positions can dramatically influence the pharmacological profile of these compounds. tandfonline.com

For this compound, the trifluoromethyl group at the C4 position is a key determinant of its predicted activity. Research on other quinazoline (B50416) derivatives has shown that a trifluoromethyl group can enhance activity. For example, in a series of quinazolinone derivatives designed as antifungal agents, the presence of a trifluoromethyl group at the N-2 position led to potent activity. acs.org In another study on anti-inflammatory quinazolinones, a trifluoromethyl group on a phenyl ring attached to the core structure was found to be important for potent inhibition of nitric oxide production. rsc.org

Based on theoretical models and SAR studies of related compounds, the following predictions can be made for derivatives of this compound:

Substitution at the N1 and N3 positions: Introducing small alkyl or aryl groups at these positions could modulate the compound's lipophilicity and steric profile, potentially leading to improved cell permeability and target engagement.

Substitution on the benzene ring of the quinazolinone core: The addition of other substituents, such as halogens or methoxy (B1213986) groups, could further tune the electronic properties and binding interactions of the molecule. Structure-activity relationship studies have indicated that halogen substitutions at positions 6 and 8 can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov

A predictive SAR summary based on analogous compounds is provided in Table 2.

| Position of Substitution | Predicted Effect of Modification | Rationale based on Theoretical Models |

| N1 | Modulation of activity | Alteration of hydrogen bonding capacity and steric interactions |

| N3 | Significant impact on activity | Introduction of new interaction points and modification of solubility |

| Benzene Ring (Positions 5, 6, 7, 8) | Fine-tuning of potency and selectivity | Modification of electronic properties and potential for additional interactions |

Mechanistic Biological Studies and Molecular Interactions

Exploration of Molecular Targets and Pathways

There is no available research that identifies or explores the specific molecular targets and pathways of 4-Trifluoromethylquinazolin-2-one.

No studies have been published detailing the binding of this compound to any enzyme or elucidating its potential inhibition mechanisms.

There is a lack of scientific literature on any interaction studies between this compound and biological receptors.

The effect of this compound on cellular signaling pathways at the molecular level has not been documented in any research publications.

In Vitro Assays for Target Engagement (Excluding Clinical Outcomes)

No in vitro assays have been reported in the scientific literature that would confirm the engagement of this compound with a biological target.

There are no published biochemical pathway analyses involving this compound.

There is no data from cell-based assays that would indicate the molecular mechanisms of action for this compound, such as its effects on protein expression or changes in cellular localization of specific proteins.

Structure-Mechanism Relationships in Biological Contexts

The quinazolinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov The biological profile of quinazolinone derivatives is highly dependent on the nature and position of its substituents. nih.govresearchgate.net Modifications at various positions of the quinazolinone ring can significantly alter their biological activities. nih.gov

The presence of a trifluoromethyl (-CF3) group is a critical feature of this compound. The introduction of a trifluoromethyl group into a drug molecule can profoundly enhance its metabolic stability, lipophilicity, and pharmacokinetic properties. This is a common strategy in medicinal chemistry to improve the drug-like characteristics of a compound.

While most of the available research focuses on the more common quinazolin-4-one isomer, some general principles can be applied to the 2-one isomer. For instance, substitutions at various positions on the quinazolinone ring have been shown to be crucial for their antimicrobial and cytotoxic activities. nih.gov Specifically, substituents at positions 2, 3, and 4, as well as halogen atoms at positions 6 and 8, can significantly modulate the biological effects of these compounds. nih.gov

In the case of this compound, the trifluoromethyl group at the 4-position is expected to be a key determinant of its biological activity. The strong electron-withdrawing nature of the -CF3 group can influence the electronic distribution of the entire quinazolinone ring system, potentially affecting its binding affinity to target proteins. Furthermore, the lipophilic nature of the trifluoromethyl group can facilitate the compound's passage through biological membranes, enhancing its bioavailability and cellular uptake.

Molecular docking studies on various quinazolinone derivatives have provided insights into their potential molecular interactions. These studies have shown that quinazolinones can bind to the active sites of various enzymes through hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. researchgate.net For example, different substituted quinazolinones have been shown to interact with the active sites of enzymes like cyclooxygenase (COX) and various kinases. researchgate.netnih.gov

Although direct experimental data for this compound is limited, based on the known structure-activity relationships of related compounds, it is plausible that this compound could exhibit a range of biological activities. The specific nature of these activities would be dictated by the precise three-dimensional arrangement of the molecule and its ability to fit into the binding pocket of a specific biological target. Further computational and experimental studies are necessary to fully elucidate the structure-mechanism relationships of this compound.

Interactive Data Table: Structure-Activity Relationship Insights for Quinazolinone Derivatives

| Structural Feature | Position | Observed/Inferred Influence on Biological Activity | Reference |

| Quinazolinone Core | - | Acts as a scaffold for diverse biological activities. | nih.govnih.gov |

| Trifluoromethyl Group | 4 | Enhances lipophilicity, metabolic stability, and potential for target binding. | |

| Substitutions | 2, 3, 4, 6, 8 | Modulates the spectrum and potency of biological activities such as antimicrobial and cytotoxic effects. | nih.gov |

| Phenyl Group | 2 | Can contribute to anti-proliferative activity. | nih.gov |

| Hydroxyl Groups on Phenyl Substituent | 2 | Can impart antioxidant and metal-chelating properties. | mdpi.com |

Applications in Advanced Chemical Synthesis and Materials Science

4-Trifluoromethylquinazolin-2-one as a Synthetic Building Block

The reactivity of the quinazolin-2-one core, characterized by its multiple nucleophilic and electrophilic sites, allows it to serve as a foundational structure for the synthesis of more elaborate molecules. The nitrogen atoms at positions 1 and 3, along with the aromatic ring, can be functionalized to build diverse chemical entities.

The this compound skeleton is an ideal starting point for creating complex, fused heterocyclic systems. The N-H groups within the quinazolinone ring are amenable to various substitution reactions, such as N-alkylation and N-arylation, which serve as a common strategy to expand the molecular complexity.

While specific examples starting from this compound are not extensively documented, analogous transformations are well-established for the isomeric 2-trifluoromethyl-4(3H)-quinazolinone. For instance, research has shown that introducing an amino group at the N-3 position of the quinazolinone ring yields a versatile intermediate. This 3-amino-2-trifluoromethyl-4(3H)-quinazolinone can then undergo condensation reactions with various aldehydes or isothiocyanates to form more complex Schiff base and thiourea (B124793) derivatives, respectively. researchgate.net This strategy highlights a potential pathway for derivatizing this compound, where an amino group could be installed at either the N-1 or N-3 position to enable further synthetic elaboration into fused systems like triazolo-quinazolinones or tetrazolo-quinazolinones.

Another established method for building upon the quinazolinone core involves the reaction of 2-methyl-quinazolin-4-one with chloroacetyl chloride, leading to a pyrrolo[2,1-b]quinazolindione derivative through chloroacetylation and subsequent intramolecular cyclization. scirp.org This type of cyclization reaction demonstrates the potential of using bifunctional reagents to construct new rings onto the this compound framework.

The table below summarizes representative yields for derivatization reactions starting from analogous quinazolinone structures, illustrating the feasibility of these transformations.

| Starting Material Analogue | Reagent | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Amino-6-iodo-2-(trifluoromethyl)quinazolinone | Isatin | Schiff Base | Good | researchgate.net |

| 2-Methyl-quinazolin-4-one | 4-Chlorobenzaldehyde | Chalcone Derivative | 85% | scirp.org |

| 2-Methyl-quinazolin-4-one | Chloroacetyl Chloride | Pyrrolo[2,1-b]quinazolindione | Not specified | scirp.org |

The development of chiral ligands and auxiliaries is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Quinazolinone derivatives have been explored for such applications due to their rigid heterocyclic structure, which can create a well-defined chiral environment around a metal center or reactive site. nih.govdicp.ac.cn

However, based on a review of the available scientific literature, the specific use of this compound as a chiral auxiliary or as a ligand in asymmetric synthesis has not been reported. While the asymmetric synthesis of chiral quinazolinones is an active field of research, the application of this particular compound to induce stereoselectivity in other reactions remains an unexplored area. The development of chiral variants of this compound could be a future research direction, potentially unlocking new applications in asymmetric catalysis.

Potential in Functional Material Development

Functional materials derive their utility from specific physical properties, such as light emission or self-assembly. The quinazolinone ring system, with its conjugated structure and potential for strong intermolecular interactions, is a promising scaffold for the design of such materials. The inclusion of a trifluoromethyl group can further enhance properties like photostability and solubility in organic media.

Quinazolinone derivatives are known to exhibit interesting photophysical properties, including intense luminescence, large Stokes shifts, and high photostability, making them attractive candidates for fluorescent materials. furman.edunih.gov The fluorescence properties are often tunable by altering the substituents on the quinazolinone core, which modulates the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

For example, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed emission wavelengths spanning from 414 nm to 597 nm depending on the position and nature of various amino donor groups. rsc.org Some of these derivatives exhibited high photoluminescence quantum yields (QY) exceeding 80%. rsc.org Another study detailed a "turn-on" fluorescent probe for carbon monoxide based on the conversion of a non-fluorescent nitro-substituted quinazolinone to a highly fluorescent amino-substituted quinazolinone, which emits green light around 500 nm. nih.gov Fused thiazolo[2,3-b]quinazolinone derivatives have also been developed as fluorogenic receptors for detecting ions like mercury and bisulfate in aqueous solutions, with a maximum fluorescence emission observed at 460 nm. nih.gov

These findings strongly suggest that this compound likely possesses inherent fluorescent properties that could be harnessed and tuned through further functionalization, positioning it as a valuable core for developing novel fluorescent probes and dyes.

The table below summarizes key photophysical data for several quinazolinone-based fluorescent compounds.

| Compound Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Amino-substituted 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline | Not specified | 414 - 597 | up to 161 | > 0.80 for some derivatives | rsc.org |

| Thiazolo[2,3-b]quinazolinone Receptor | 404 | 460 | 56 | Not specified | nih.gov |

| 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) | 280 | ~500 | ~220 | Not specified | nih.gov |

The incorporation of rigid, aromatic heterocycles into polymers can impart desirable thermal and mechanical properties. Similarly, molecules with rigid cores and appropriate peripheral substituents can exhibit liquid crystalline behavior. The trifluoromethyl group is known to be a component in some liquid crystal structures and fluoropolymers. elsevierpure.comresearchgate.net

Despite the potential suitability of its rigid, polar structure, the application of this compound as a monomer in polymer chemistry or as a core component in liquid crystals has not been documented in the reviewed scientific literature. This remains a potential area for future investigation, where the unique combination of the quinazolinone scaffold and the trifluoromethyl group could be exploited to create novel materials with tailored properties.

Future Research Directions and Unexplored Avenues

Development of Efficient and Sustainable Synthetic Routes

While methods for the synthesis of quinazolinones exist, there is a continuous need for the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Future research should focus on:

Green Chemistry Approaches: Exploring the use of greener solvents, such as water or bio-based solvents, and catalysts to minimize the environmental impact of the synthesis. researchgate.net Recent advancements in using visible light-driven photocatalysis with natural dyes like curcumin-sensitized titanium dioxide offer a sustainable alternative to traditional methods. mdpi.com Other green approaches include the use of deep eutectic solvents and microwave-assisted synthesis. researchgate.net

Catalyst-Free Synthesis: Investigating novel catalyst-free methods, such as those utilizing low-melting sugar-urea-salt mixtures as effective and biodegradable reaction media. rsc.org

Flow Chemistry: Implementing continuous flow chemistry for a safer, more scalable, and efficient production of 4-trifluoromethylquinazolin-2-one and its analogs.

Earth-Abundant Metal Catalysis: Utilizing catalysts based on earth-abundant and non-toxic metals like manganese can lead to more sustainable synthetic protocols. acs.orgacs.org

Comprehensive Investigation of Reactivity and Synthetic Utility

A thorough understanding of the reactivity of the this compound core is essential for its application as a versatile building block in organic synthesis. Future studies should aim to:

Explore Derivatization Potential: Systematically investigate the reactivity of different positions on the quinazolinone ring to create a diverse library of derivatives. The synthetic utility of trifluoromethylated quinazolinones has been demonstrated through their derivatization into other functional intermediates. organic-chemistry.orgresearchgate.net

Develop Novel Transformations: Design and develop new chemical transformations that are specific to the this compound scaffold, enabling the synthesis of complex molecules.

Investigate Reaction Mechanisms: Conduct detailed mechanistic studies of key reactions to gain a deeper understanding of the factors controlling reactivity and selectivity.

Deeper Mechanistic Elucidation of Biological Interactions

To fully exploit the therapeutic potential of this compound derivatives, a more profound understanding of their interactions with biological targets is necessary. Future research should focus on:

Target Identification and Validation: Employing advanced chemical biology and proteomic approaches to identify the specific molecular targets of bioactive derivatives. Quinazolinones are known to interact with a variety of biological targets, including enzymes and receptors. ontosight.ainih.govnih.govjuniperpublishers.com

Structural Biology Studies: Obtaining high-resolution crystal structures of this compound derivatives in complex with their biological targets to elucidate the precise binding modes.

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to establish clear relationships between the chemical structure of the derivatives and their biological activity. ontosight.ai This will guide the rational design of more potent and selective compounds.

Exploration of Novel Applications Beyond Existing Paradigms

The diverse biological activities reported for quinazolinone derivatives suggest that this compound could have applications beyond its currently explored uses. nih.govnih.govjuniperpublishers.comtandfonline.comsioc-journal.cnmdpi.comnih.govfrontiersin.orgnih.gov Future research should venture into:

New Therapeutic Areas: Screening libraries of this compound derivatives against a wide range of diseases to identify novel therapeutic applications. The quinazoline (B50416) scaffold has shown potential in areas such as urinary bladder cancer therapy. frontiersin.org

Agrochemicals: Investigating the potential of these compounds as novel pesticides or herbicides, given the fungicidal activity of some quinazolinone derivatives. acs.org

Materials Science: Exploring the use of this compound derivatives in the development of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Computational Design and Rational Optimization of Derivatives

In silico methods are powerful tools for accelerating the drug discovery and development process. Future efforts in this area should include:

Advanced Molecular Modeling: Utilizing sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, to predict the binding affinity and selectivity of new derivatives. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to guide the design of new compounds with improved activity and pharmacokinetic properties. rsc.org

De Novo Design: Employing de novo design algorithms to generate novel this compound-based structures with desired biological activities.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and pave the way for the development of new and innovative applications in medicine, agriculture, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.